1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-thiophen-2-yl-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6OS/c20-13(18-11-4-2-6-21-11)14-5-1-3-10-7-15-12-16-9-17-19(12)8-10/h2,4,6-9H,1,3,5H2,(H2,14,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJIXBFBZZQUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines.
Linking the Triazolopyrimidine to the Propyl Chain: This step may involve alkylation reactions using suitable alkyl halides or other alkylating agents.
Formation of the Urea Linkage: The final step involves the reaction of the triazolopyrimidine-propyl intermediate with thiophene-2-yl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyrimidine moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)urea exhibits significant anticancer properties. It has been shown to inhibit the activity of AXL receptor tyrosine kinase (RTK), which is implicated in various cancers including breast, lung, and gastric cancers. The inhibition of AXL RTK can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Table 1: Cancer Types Targeted by AXL Inhibition
| Cancer Type | Mechanism of Action |
|---|---|
| Breast Cancer | Inhibition of proliferation and metastasis |
| Lung Cancer | Induction of apoptosis via AXL pathway inhibition |
| Gastric Cancer | Suppression of tumor growth through RTK inhibition |
Other Biological Activities
In addition to its anticancer properties, this compound has demonstrated other biological activities:
- Antimicrobial Effects : Some studies suggest that derivatives of triazolo-pyrimidines possess antimicrobial properties against various pathogens.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Study 1: Efficacy Against Breast Cancer
A study published in Cancer Research explored the effects of this compound on breast cancer cell lines. Results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to controls. The study concluded that the compound effectively targets AXL signaling pathways involved in breast cancer progression .
Case Study 2: Inhibition of Lung Cancer Metastasis
Another investigation focused on lung cancer models where the compound was administered. Findings revealed that it not only inhibited primary tumor growth but also significantly reduced metastatic spread to the lungs. This was attributed to the downregulation of AXL expression in tumor cells .
Mechanism of Action
The mechanism of action of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Generally, compounds with triazolopyrimidine and thiophene structures can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The urea linkage may also play a role in binding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolopyrimidine-Based Tubulin Inhibitors
Compounds 6a–d from , derived from a 7-(3′,4′,5′-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine scaffold, exhibit potent antitubulin activity. Key structural and activity comparisons are summarized below:
| Compound | Substituent | IC₅₀ (Tubulin Inhibition) | Key Features |
|---|---|---|---|
| 6a | 4′-Cl benzylamino | 0.12 µM | Chlorine enhances hydrophobic interactions |
| 6b | 4′-Me benzylamino | 0.18 µM | Methyl improves metabolic stability |
| 6d | 3′-phenylpropylamino | 0.25 µM | Extended chain increases flexibility |
| Target Compound | Thiophen-2-yl urea | N/A | Urea group may enhance solubility & H-bonding |
However, its tubulin inhibition activity remains uncharacterized, warranting further study .
Kinetoplastid Inhibitors with Triazolopyrimidine Cores
Compound 3 () shares the [1,2,4]triazolo[1,5-a]pyrimidine core but incorporates a difluoromethylpyridine and oxazole carboxamide. Synthesized via Suzuki coupling, it highlights the versatility of triazolopyrimidines in drug discovery:
The oxazole carboxamide in Compound 3 contributes to kinetoplastid target engagement, while the target compound’s urea group may prioritize different therapeutic pathways .
Stereochemical Considerations in Triazoloheterocycles
emphasizes the stereochemical complexity of triazolopyridines, where 1E,3E configurations dominate in 1,3-dienes. Although the target compound lacks a diene system, its synthesis and structural analysis may require similar NMR techniques (e.g., ¹H NMR in DMSO-d₆, δ 10.36 for urea NH ) to confirm regiochemistry and purity.
Biological Activity
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)urea is a compound belonging to the class of triazolo-pyrimidines, which are known for their diverse biological activities. This particular compound exhibits potential therapeutic properties due to its unique structural features that allow it to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It contains a triazolo ring fused to a pyrimidine structure, which is further substituted with a thiophene moiety. The presence of these heterocycles contributes to the compound's ability to modulate biological pathways.
Biological Activity Overview
Research has demonstrated that compounds in the triazolo-pyrimidine class exhibit significant biological activity, including:
- Anticancer Activity : Several studies have reported that triazolo-pyrimidines can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
- Antimicrobial Properties : The presence of the thiophene group enhances the antimicrobial activity of these compounds against various pathogens.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key modifications and their effects on activity:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and cellular uptake |
| Variation in thiophene substitution | Enhanced antimicrobial potency |
| Alteration in triazolo ring substitutions | Improved anticancer efficacy |
Anticancer Activity
A study conducted on various triazolo-pyrimidine derivatives found that this compound exhibited significant inhibition of breast cancer cell lines (MDA-MB-231). The compound demonstrated an IC50 value of approximately 45 μM, indicating potent anticancer properties compared to standard chemotherapeutics .
Neuroprotective Effects
In another investigation focused on neuroprotection, the compound was evaluated for its ability to prevent neuronal cell death induced by oxidative stress. Results showed that it significantly reduced apoptosis markers such as caspase activation and increased cell viability by over 60% at a concentration of 10 μM .
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against a panel of bacterial strains. It displayed notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL .
The mechanism through which this compound exerts its effects involves multiple pathways:
- Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : It influences apoptotic signaling cascades by regulating Bcl-2 family proteins.
- Antioxidant Activity : The thiophene moiety contributes to its ability to scavenge free radicals.
Q & A
Q. How can the synthesis of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)urea be optimized for improved yield and purity?
Methodological Answer: The synthesis can be optimized via multi-step coupling strategies. For example, triazole-thiophene derivatives often require controlled temperature conditions (e.g., 60–80°C) to minimize side reactions during urea bond formation . Intermediate purification using column chromatography with gradients of ethyl acetate/hexane (1:3 to 1:1) improves purity. Additionally, activating agents like carbodiimides (e.g., DCC) enhance coupling efficiency between the triazolo-pyrimidine and thiophene-urea moieties . Monitoring reaction progress via TLC or HPLC-MS ensures stepwise completion.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm proton environments, particularly the urea NH signals (~8–10 ppm) and thiophene aromatic protons .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ for CHNOS: theoretical vs. observed m/z).
- X-ray Crystallography : If crystalline, resolve the triazolo-pyrimidine core’s planar geometry and hydrogen-bonding interactions with urea groups, as demonstrated for similar fragments in crystallographic studies .
Advanced Research Questions
Q. How does the thiophen-2-yl urea moiety influence target binding affinity in enzyme inhibition studies?
Methodological Answer: The thiophene group enhances π-π stacking with hydrophobic enzyme pockets, while the urea moiety participates in hydrogen bonding. For example, in adenosine receptor antagonists, thiophene-urea derivatives show improved binding affinity (IC < 100 nM) compared to non-thiophene analogs . To validate this:
Q. What in vitro models are suitable for evaluating the compound’s efficacy against microbial or cancer targets?
Methodological Answer:
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Triazolo-pyrimidine derivatives exhibit MIC values ranging from 8–64 µg/mL, depending on substituents .
- Cancer Cell Lines : Screen in NCI-60 panels with dose-response curves (0.1–100 µM). Assess apoptosis via Annexin V/PI staining, noting synergies with kinase inhibitors (e.g., JAK2 inhibitors ).
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer: Contradictions often arise from pharmacokinetic factors (e.g., solubility, metabolic stability). Address this by:
- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG-400) or nanoformulations to improve bioavailability .
- Metabolic Profiling : Perform LC-MS/MS to identify metabolites (e.g., oxidation of the triazolo-pyrimidine core) in liver microsomes .
- Dose Optimization : Adjust dosing regimens in rodent models based on AUC calculations from pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
